Cas no 82076-02-6 (1H-Indole, 3-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-)
![1H-Indole, 3-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]- structure](https://www.kuujia.com/scimg/cas/82076-02-6x500.png)
82076-02-6 structure
Product name:1H-Indole, 3-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-
1H-Indole, 3-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]- Chemical and Physical Properties
Names and Identifiers
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- 1H-Indole, 3-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-
- 3-(4-chlorophenyl)-5-(1H-indol-3-ylmethyl)-1,2,4-oxadiazole
- DTXSID40518255
- 82076-02-6
- CHEMBL4470389
- 3-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole
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- Inchi: InChI=1S/C17H12ClN3O/c18-13-7-5-11(6-8-13)17-20-16(22-21-17)9-12-10-19-15-4-2-1-3-14(12)15/h1-8,10,19H,9H2
- InChI Key: BNZMKVDBCVXWKW-UHFFFAOYSA-N
- SMILES: C1=CC=C2C(=C1)C(=CN2)CC3=NC(=NO3)C4=CC=C(C=C4)Cl
Computed Properties
- Exact Mass: 309.0668897g/mol
- Monoisotopic Mass: 309.0668897g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 22
- Rotatable Bond Count: 3
- Complexity: 375
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 54.7Ų
- XLogP3: 4.5
1H-Indole, 3-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]- Related Literature
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2. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
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